molecular formula C17H21N3O2 B14626167 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide CAS No. 55228-48-3

5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B14626167
CAS-Nummer: 55228-48-3
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: RBYSUCBTSRORGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the butoxy and phenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Various substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation products: Carboxylic acids or aldehydes.

    Reduction products: Amines.

    Substitution products: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological research: Studying its effects on cellular pathways and mechanisms.

    Industrial applications: Potential use as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3-(prop-2-en-1-yl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the butoxy group.

    5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness

The presence of both the butoxy and prop-2-en-1-yl groups in 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

55228-48-3

Molekularformel

C17H21N3O2

Molekulargewicht

299.37 g/mol

IUPAC-Name

5-butoxy-1-phenyl-N-prop-2-enylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h4,6-10,13H,2-3,5,11-12H2,1H3,(H,18,21)

InChI-Schlüssel

RBYSUCBTSRORGU-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.